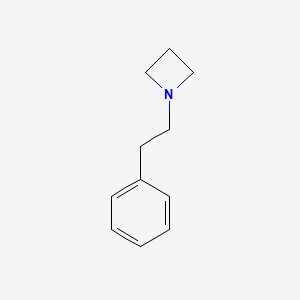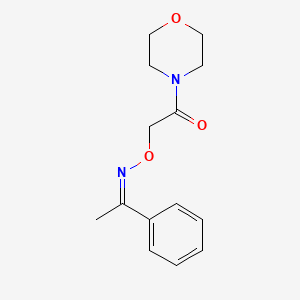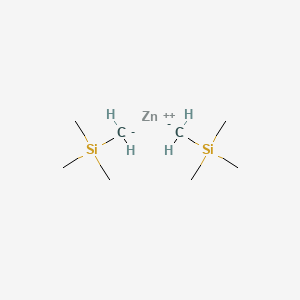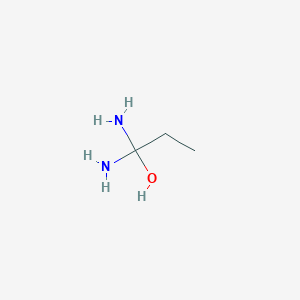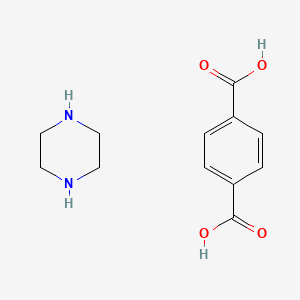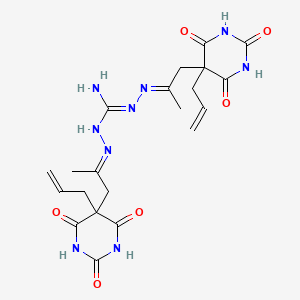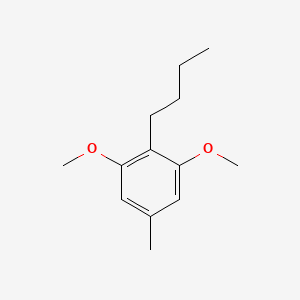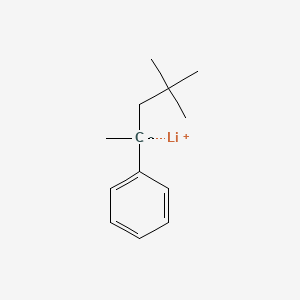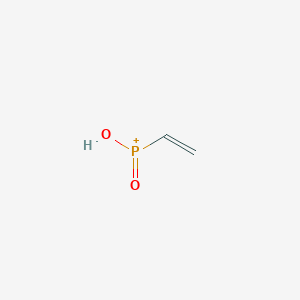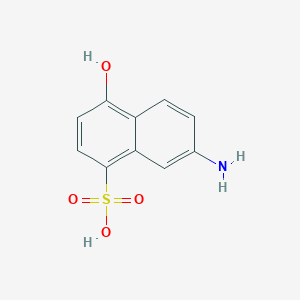
7-Amino-4-hydroxynaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-hydroxynaphthalene-1-sulfonic acid is a chemical compound with the molecular formula C10H9NO4S. It is an aminonaphthalenesulfonic acid, which means it is derived from naphthalene and contains both an amino group and a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Amino-4-hydroxynaphthalene-1-sulfonic acid can be synthesized through several methods. One common method involves the reduction of the azo dye derived from aniline and 1-hydroxynaphthalene-4-sulfonic acid using sodium dithionite or hydrazine . Another method includes the electropolymerization of the compound on a glassy carbon electrode .
Industrial Production Methods
In industrial settings, the compound is often produced by sulfonation of naphthalene followed by amination.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into other aminonaphthalenesulfonic acids.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite for reduction and sulfuric acid for sulfonation. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
Major products formed from these reactions include various naphthalenesulfonic acid derivatives, which are useful in the production of dyes and other industrial applications .
Scientific Research Applications
7-Amino-4-hydroxynaphthalene-1-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-4-hydroxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. For example, it inhibits the activities of DNA polymerase and ribonuclease H by binding to their active sites, thereby preventing the replication of viral DNA . The compound’s sulfonic acid group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxynaphthalene-1-sulfonic acid: Similar in structure but differs in the position of the amino and hydroxyl groups.
1-Amino-2-hydroxy-4-naphthalenesulfonic acid: Another isomer with different functional group positions.
5-Amino-2-naphthalenesulfonic acid: Contains the amino and sulfonic acid groups at different positions on the naphthalene ring.
Uniqueness
7-Amino-4-hydroxynaphthalene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific dyes and in biological research applications .
Properties
CAS No. |
38689-01-9 |
|---|---|
Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
7-amino-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H9NO4S/c11-6-1-2-7-8(5-6)10(16(13,14)15)4-3-9(7)12/h1-5,12H,11H2,(H,13,14,15) |
InChI Key |
WXLKZHNTYIFGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1N)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


